![molecular formula C20H13F2N3O2 B1668519 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 145915-60-2](/img/structure/B1668519.png)
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CGP-53353 involves the reaction of 4-fluoroaniline with phthalic anhydride to form the intermediate 5,6-bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: Industrial production of CGP-53353 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards of purity and quality .
Chemical Reactions Analysis
Types of Reactions: CGP-53353 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert CGP-53353 into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives of CGP-53353 .
Scientific Research Applications
Cancer Research
CGP 53353 has been identified as a selective inhibitor of Protein Kinase C (PKC), particularly PKC β II, with an IC value of approximately 0.41 µM. This inhibition is crucial as PKC is implicated in various signaling pathways that regulate cell growth and differentiation.
Case Studies and Findings
- Inhibition of Tyrosine Kinase Activity : CGP 53353 has demonstrated the ability to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) in several human transitional cell carcinoma lines. This suggests its potential utility in targeting cancers that express high levels of EGFR .
- Antitumor Activity : In vitro studies have shown that CGP 53353 exhibits significant antitumor activity against various human cancer cell lines, with mean growth inhibition values indicating its effectiveness as a therapeutic agent .
Neurobiology
The compound has also been studied for its neuroprotective properties. It inhibits prionogenic fibrillization and affects amyloid beta (Aβ) assembly, which are critical processes in neurodegenerative diseases such as Alzheimer's.
Research Findings
- Inhibition of Prion Fibrillization : CGP 53353 has shown an IC of approximately 3.4 µM in inhibiting prion fibrillization, suggesting its potential role in combating prion diseases .
- Impact on Amyloid Beta Assembly : The compound inhibits the de novo assembly of Aβ42 in vitro, which is a significant factor in the pathogenesis of Alzheimer's disease .
Pharmacological Applications
Given its inhibitory effects on key signaling pathways, CGP 53353 is being explored for broader pharmacological applications beyond oncology and neurobiology.
Potential Uses
- Therapeutic Agent for Cancer : Due to its ability to inhibit critical pathways involved in tumor growth and metastasis, CGP 53353 is being investigated as a potential treatment option for various cancers .
- Neuroprotective Drug Development : Its effects on amyloid beta assembly and prion fibrillization position it as a candidate for drug development aimed at neurodegenerative diseases .
Mechanism of Action
CGP-53353 exerts its effects by selectively inhibiting protein kinase C beta II. The compound binds to the active site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts various cellular processes, including cell proliferation and DNA synthesis, particularly in glucose-induced conditions .
Comparison with Similar Compounds
Bisindolylmaleimide I: Another protein kinase C inhibitor with a broader range of activity.
Gö 6976: Selective inhibitor of protein kinase C alpha and beta I.
Staurosporine: A potent but non-selective protein kinase inhibitor.
Uniqueness of CGP-53353: CGP-53353 is unique due to its high selectivity for protein kinase C beta II, making it a valuable tool for studying specific pathways involving this enzyme. Its ability to inhibit prionogenic Sup35 fibrillization and amyloid beta 42 assembly further distinguishes it from other protein kinase inhibitors .
Biological Activity
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione, commonly referred to as CGP 53353 or DAPH-1, is a compound with significant biological activity, particularly as an inhibitor of Protein Kinase C (PKC) and other cellular processes. This article provides an overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 365.33 g/mol
- CAS Number : 145915-60-2
This compound primarily functions as a selective inhibitor of PKCβII, with an IC value of approximately 0.41 μM. It exhibits a lower affinity for PKCβI (IC = 3.8 μM), indicating its specificity towards the βII isoform . This selectivity allows for targeted therapeutic strategies in diseases where PKCβII is implicated.
Inhibition of Fibrillization
Research has demonstrated that CGP 53353 inhibits the fibrillization of prionogenic Sup35 proteins with an IC around 3.4 μM. This property suggests potential applications in treating prion diseases by disrupting the aggregation of misfolded proteins .
Anticancer Activity
The compound has shown promising anticancer properties across various human cancer cell lines. In studies conducted by the National Cancer Institute (NCI), CGP 53353 exhibited significant cytotoxic effects against multiple cancer types:
Cell Line | GI (μM) | TGI (μM) |
---|---|---|
Non-small cell lung | <10 | - |
CNS cancer (SF-539) | -49.97 | - |
Melanoma (MDA-MB-435) | -22.59 | - |
Ovarian (OVCAR-8) | -27.71 | - |
Prostate (DU-145) | -44.35 | - |
Breast (MDA-MB-468) | -15.65 | - |
The mean GI values across tested cell lines indicated that CGP 53353 effectively reduces cell viability, showcasing its potential as an anticancer agent .
Case Studies and Research Findings
- Prion Disease Research : In a study focused on prion diseases, CGP 53353 was shown to inhibit the aggregation of Sup35 proteins, suggesting a mechanism for mitigating neurodegenerative effects associated with prion misfolding .
- Cancer Cell Line Studies : Various studies have evaluated the compound's effects on different cancer cell lines using the NCI protocol. The results highlighted its efficacy in inhibiting growth across a spectrum of cancers, particularly in lung and CNS tumors .
- Mechanistic Insights : Further investigations into the mechanism revealed that CGP 53353 not only inhibits PKC but may also affect downstream signaling pathways involved in cell proliferation and survival.
Properties
IUPAC Name |
5,6-bis(4-fluoroanilino)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONQPWQYDRPRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145915-60-2 | |
Record name | CGP 53353 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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